molecular formula C12H24N2O3 B8446823 Tert-butyl 2-{[2-(morpholin-4-yl)ethyl]amino}acetate

Tert-butyl 2-{[2-(morpholin-4-yl)ethyl]amino}acetate

Cat. No. B8446823
M. Wt: 244.33 g/mol
InChI Key: ONHXMODQXFMNDL-UHFFFAOYSA-N
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Patent
US06087359

Procedure details

The N-[[4-(cyclohexylthio)phenyl]sulfonyl]glycine, 1,1-dimethylethyl ester, from Example 5b (3.34 mmol, 1.145 g), dried 325 mesh K2CO3 (13.4 mmol, 1.84 g), N-(chloroethyl)morpholine (10 mmol, 1.86 g), and N,N-dimethyacetamide (13 mL) were combined and heated at 60° C. under an inert atmosphere for 16 hours, then an additional 4 hours at 80° C. Water (40 mL) was added, and the mixture was extracted with ethyl acetate (100 mL, then 50 mL). The combined organic phases were dried (MgSO4), filtered through a silica plug, concentrated, and subjected to chromatography (ethyl acetate:toluene 1:1), to afford N-[[4-(cyclohexylthio)phenyl]phenyl]sulphonyl]-N-[2-(4-morpholinyl)ethyl]-glycine, 1,1-dimethylethyl ester (954 mg, 57%) as an oil. The structure was verified spectroscopically. MS MH+ calcd. for C24H38N2O5S2 : 499, found: 499. Elemental anal. calc'd for C24H38N2O5S2.0.25H2O: C, 57.29; H, 7.71; N, 5.57. Found: C, 57.32; H, 8.21; N, 5.27.
Name
N-[[4-(cyclohexylthio)phenyl]sulfonyl]glycine, 1,1-dimethylethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 5b
Quantity
1.145 g
Type
reactant
Reaction Step Two
Name
Quantity
1.84 g
Type
reactant
Reaction Step Three
Quantity
1.86 g
Type
reactant
Reaction Step Four
Quantity
13 mL
Type
reactant
Reaction Step Five
Name
Quantity
40 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C1(SC2C=CC(S([NH:17][CH2:18][C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20])(=O)=O)=CC=2)CCCCC1.C([O-])([O-])=O.[K+].[K+].Cl[CH2:33][CH2:34][N:35]1[CH2:40][CH2:39][O:38][CH2:37][CH2:36]1.CN(C)C(=O)C>O>[N:35]1([CH2:34][CH2:33][NH:17][CH2:18][C:19]([O:21][C:22]([CH3:23])([CH3:24])[CH3:25])=[O:20])[CH2:40][CH2:39][O:38][CH2:37][CH2:36]1 |f:1.2.3|

Inputs

Step One
Name
N-[[4-(cyclohexylthio)phenyl]sulfonyl]glycine, 1,1-dimethylethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)SC1=CC=C(C=C1)S(=O)(=O)NCC(=O)OC(C)(C)C
Step Two
Name
Example 5b
Quantity
1.145 g
Type
reactant
Smiles
Step Three
Name
Quantity
1.84 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Four
Name
Quantity
1.86 g
Type
reactant
Smiles
ClCCN1CCOCC1
Step Five
Name
Quantity
13 mL
Type
reactant
Smiles
CN(C(C)=O)C
Step Six
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
an additional 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
at 80° C
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (100 mL
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered through a silica plug
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
N1(CCOCC1)CCNCC(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 954 mg
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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